molecular formula C27H23N3O3S B2842918 2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 866846-02-8

2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2842918
CAS No.: 866846-02-8
M. Wt: 469.56
InChI Key: ZFTRAMMYMUKQJY-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidinone core substituted at position 3 with a 4-methylbenzyl group and at position 2 with a thioether-linked acetamide moiety bearing an m-tolyl (3-methylphenyl) group. The thioacetamide linker and aryl substituents may enhance interactions with biological targets, such as enzymes or receptors, by modulating electronic and steric properties .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-17-10-12-19(13-11-17)15-30-26(32)25-24(21-8-3-4-9-22(21)33-25)29-27(30)34-16-23(31)28-20-7-5-6-18(2)14-20/h3-14H,15-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRAMMYMUKQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and aldehydes.

    Introduction of the sulfanyl group: This step involves the reaction of the benzofuro[3,2-d]pyrimidine intermediate with a thiol reagent under suitable conditions.

    Acetamide formation: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its potential therapeutic properties, it could be investigated for use in drug development.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Structural Differences : Replaces the 4-methylbenzyl group with a 3-methylbutyl chain and substitutes the m-tolyl group with a 3-(trifluoromethyl)phenyl.
  • Molecular Weight : Higher (estimated ~520 g/mol) compared to the target compound (~460 g/mol), which may influence solubility.

Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide ()

  • Structural Differences: Simplified pyrimidinone core lacking the fused benzofuran system.
  • Impact : Reduced aromaticity and rigidity likely diminish binding affinity to targets requiring planar interactions. Yield (66%) and melting point (196°C) suggest moderate stability .

Compound C: 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide ()

  • Structural Differences: Thieno[2,3-d]pyrimidinone core replaces benzofuropyrimidinone.

Substituent Variations

Compound D : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide ()

  • Structural Differences: Quinazolinone core with a thiazolidinone side chain.

Compound E : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structural Differences : Pyrimidine core with methyl groups and a pyridyl acetamide.
  • Impact : The pyridyl group may improve water solubility, while methyl groups on the pyrimidine could sterically hinder target binding .

Biological Activity

2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound belonging to the class of benzofuro[3,2-d]pyrimidine derivatives. Its unique structural features suggest potential biological and pharmacological activities that merit detailed examination.

Chemical Structure and Properties

The compound's molecular formula is C20H17N3O3SC_{20}H_{17}N_{3}O_{3}S, with a molecular weight of 379.4 g/mol. The IUPAC name is 2-[[3-[(4-methylphenyl)methyl]-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide. Its structure includes a benzofuran ring fused with a pyrimidine ring and a sulfanylacetamide group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17N3O3S
Molecular Weight379.4 g/mol
IUPAC Name2-[[3-[(4-methylphenyl)methyl]-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of 4-methylbenzylamine with a benzofuran derivative followed by cyclization with a pyrimidine precursor. Catalysts such as sodium ethoxide or potassium carbonate and solvents like ethanol or dimethylformamide (DMF) are often used to facilitate these reactions.

Enzyme Inhibition and Receptor Modulation

Research indicates that compounds similar to this compound may exhibit significant enzyme inhibition properties. For instance, studies have shown that derivatives of benzofuro[3,2-d]pyrimidines can inhibit various enzymes involved in cancer progression and inflammation . The mechanism of action likely involves the interaction with specific molecular targets, leading to altered enzyme activity or receptor modulation.

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Similar compounds have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structural features of this compound suggest it could interact with key proteins involved in cancer pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing the benzofuro-pyrimidine scaffold have shown effectiveness against several bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

  • Anticancer Activity : A study evaluated the effect of related benzofuro-pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth significantly at micromolar concentrations, suggesting potential therapeutic applications in oncology.
  • Enzyme Inhibition : Another research focused on the enzyme inhibition profile of similar compounds revealed that they could effectively inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth in preclinical models.

Q & A

Q. What are the critical steps and conditions for synthesizing 2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide?

The synthesis involves multi-step reactions, typically starting with the formation of the benzofuropyrimidinone core followed by thioacetamide coupling. Key steps include:

  • Core formation : Cyclization of substituted benzofuran precursors under acidic or basic conditions to generate the pyrimidinone scaffold .
  • Thioacetamide coupling : Reaction of the pyrimidinone intermediate with mercaptoacetic acid derivatives, facilitated by coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .
  • Substituent introduction : Alkylation or arylation at the 3-position using 4-methylbenzyl halides under basic conditions (e.g., K₂CO₃) .
  • Final coupling : Amide bond formation between the thioacetate intermediate and m-toluidine via nucleophilic acyl substitution .
    Critical conditions : Temperature control (60–100°C), anhydrous solvents, and reaction times of 12–24 hours are essential to optimize yields (typically 50–70%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Structural confirmation :
    • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., methylbenzyl protons at δ 2.3–2.5 ppm; acetamide carbonyl at δ 170–175 ppm) .
    • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~500–520) .
  • Purity assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .
    • Melting point analysis : Sharp melting points (e.g., 180–185°C) indicate crystalline purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2) to identify mechanistic targets .
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can low synthetic yields during the thioacetamide coupling step be addressed?

  • Optimization strategies :
    • Catalyst selection : Use DMAP or HOBt to enhance coupling efficiency .
    • Solvent polarity : Switch to THF or DCM if side reactions (e.g., hydrolysis) occur in DMF .
    • Temperature gradient : Slow heating (e.g., 50°C → 80°C) to minimize decomposition .
  • Side product analysis : LC-MS to identify byproducts (e.g., disulfides from thiol oxidation) and adjust reducing agents (e.g., add TCEP) .

Q. How should contradictory biological activity data across assays be resolved?

  • Orthogonal validation :
    • Dose-response curves : Repeat assays with varying concentrations (1 nM–100 µM) to confirm dose dependency .
    • Target-specific assays : Use siRNA knockdown or CRISPR-edited cell lines to validate target engagement .
  • Structural analogs : Compare activity of derivatives (Table 1) to identify critical substituents .

Q. Table 1: Structure-Activity Relationship (SAR) of Analogous Compounds

Substituent (R Group)Biological ActivityKey Finding
4-FluorophenylAnticancer (IC₅₀ = 2.1 µM)Fluorine enhances membrane permeability
3-ChlorobenzylAntimicrobial (MIC = 8 µg/mL)Chlorine increases electrophilicity
4-MethoxybenzylAnti-inflammatory (COX-2 inhibition)Methoxy group improves binding affinity

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .
  • MD simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can thermal stability be assessed for long-term storage?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 200°C indicates stability) .
  • Accelerated aging : Store at 40°C/75% RH for 6 months and monitor purity via HPLC .

Data Contradiction Analysis

Q. Discrepancies in cytotoxicity data between cell lines: What factors should be considered?

  • Cell line variability : Check expression levels of putative targets (e.g., EGFR in MCF-7 vs. A549) .
  • Metabolic differences : Test compound stability in cell culture media (e.g., serum protein binding) .
  • Off-target effects : Use transcriptomics/proteomics to identify unintended pathways .

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